molecular formula C7H10O2 B047905 (S)-(-)-3-Cyclohexenecarboxylic acid CAS No. 5708-19-0

(S)-(-)-3-Cyclohexenecarboxylic acid

Cat. No.: B047905
CAS No.: 5708-19-0
M. Wt: 126.15 g/mol
InChI Key: VUSWCWPCANWBFG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-3-Cyclohexenecarboxylic acid is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a cyclohexene ring with a carboxylic acid functional group attached to it. The (S)-(-) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-(-)-3-Cyclohexenecarboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-cyclohexenecarboxylic acid derivatives. This process typically uses palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. Another method involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-3-Cyclohexenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydrogen atoms on the cyclohexene ring can be substituted with halogens or other functional groups using reagents like halogens (e.g., bromine) or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Bromine (Br2), organometallic reagents

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated cyclohexenes, functionalized cyclohexenes

Scientific Research Applications

(S)-(-)-3-Cyclohexenecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral drugs that require specific stereochemistry for efficacy.

    Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(-)-3-Cyclohexenecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their function and activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

(S)-(-)-3-Cyclohexenecarboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: Lacks the double bond in the ring, resulting in different reactivity and properties.

    3-Cyclohexenecarboxylic acid: The non-chiral version of the compound, which may have different biological activities and applications.

    Cyclohexene: A simpler structure without the carboxylic acid group, used in different chemical reactions and applications.

The uniqueness of this compound lies in its chiral nature and the presence of both a cyclohexene ring and a carboxylic acid group, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

(1S)-cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSWCWPCANWBFG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5708-19-0
Record name (S)-(-)-3-Cyclohexene-1-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The 4-hydroxy group of 4-hydroxybenzoic acid is protected by reacting 4-hydroxybenzoic acid, 5 g (0.036 mol), obtained commercially, with benzyl chloride, 5.1 g (0.04 mol) in ethanol:water (1:1) containing 5 g K2CO3 (0.04 mol) at a temperature of 30 degrees C. for 12 hours. The 4-PgO benzoic acid is converted to the acid chloride using thionyl chloride by a procedure similar to that employed for producing 3-cyclohexene carboxylic acid chloride from 3-cyclohexene carboxylic acid in Example I.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The present invention relates to a method for preparing a cyclohexyl phenyl ketone from a 1,3 butadiene and acrylic acid without a purification or separation step and, more particularly, to a synthesis method of cyclohexyl phenyl ketone that includes carrying out a [2+4] Diels-Alder reaction of 1,3-butadiene and acrylic acid in the presence or absence of benzene or a non-aromatic organic solvent to yield 3-cyclohexene-1-carboxylic acid, a hydrogenation reaction to yield cyclohexanecarboxylic acid, a chlorination reaction to prepare a cyclohexanecarbonyl chloride; and a Friedel-Crafts reaction in the same reactor without purifying or separating the cyclohexanecarboxylic acid to prepare a cyclohexyl phenyl ketone with a high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[ 2+4 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-3-Cyclohexenecarboxylic acid
Reactant of Route 2
(S)-(-)-3-Cyclohexenecarboxylic acid
Reactant of Route 3
(S)-(-)-3-Cyclohexenecarboxylic acid
Reactant of Route 4
(S)-(-)-3-Cyclohexenecarboxylic acid
Reactant of Route 5
(S)-(-)-3-Cyclohexenecarboxylic acid
Reactant of Route 6
(S)-(-)-3-Cyclohexenecarboxylic acid
Customer
Q & A

Q1: How is (S)-(-)-3-Cyclohexenecarboxylic acid used in the synthesis of complex molecules?

A1: this compound serves as a key starting material for synthesizing biologically relevant molecules. For example, it has been utilized in the preparation of the C28-C34 cyclohexyl fragment of the immunosuppressant FK-506 []. This highlights the utility of this compound in accessing complex structures with potential therapeutic applications.

Q2: Can you elaborate on the synthesis and biological evaluation of β-(1→3)-glucan mimetics using this compound?

A2: Researchers designed and synthesized a series of 2,4-dideoxy-thioether-linked carbacyclic β-(1→3)-glucan mimetics using this compound as a starting point []. The synthesized di-, tri-, and tetramers were tested for their ability to interact with CR3 and Dectin-1 receptors, which are involved in immune responses. These synthetic mimetics demonstrated comparable activity to their natural β-(1→3)-glucan counterparts (laminaritriose and tetraose), suggesting potential applications in immunomodulation.

Q3: Are there any advantages to using this compound as a building block in organic synthesis?

A3: Yes, the readily available commercial source of this compound makes it a practical starting material for various synthetic applications [, ]. This accessibility, combined with its chiral nature, allows for the development of stereoselective synthetic routes to complex molecules, as exemplified by its use in the synthesis of β-(1→3)-glucan mimetics and the FK-506 fragment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.